6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Description
The compound “6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime” is a chemical compound with the CAS Number: 175277-56-2 . It has a molecular weight of 328.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7F3N2OS2/c14-13(15,16)8-2-1-3-9(6-8)21-11-10(7-19)18-4-5-20-12(18)17-11/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a melting point range of 86 - 89 degrees Celsius .Scientific Research Applications
Electrophilic Substitution and Reactivity
Research has shown that compounds in the imidazo[2,1-b]thiazole class, with various substituents at position 6, like 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, are used to study electrophilic substitution at position 5. These studies help understand the reaction kinetics and pathways of such compounds, which is crucial in the development of new chemical entities (O'daly et al., 1991).
Crystal Structure Analysis
The crystal structure of closely related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, has been analyzed. This type of research is fundamental in understanding the molecular geometry and intermolecular interactions, which are vital for determining potential applications in various fields including material science and drug design (Banu et al., 2010).
Synthesis of Spin Probes
Compounds in the imidazo[2,1-b]thiazole family have been used in the synthesis of pH-sensitive spin probes. These probes are crucial in understanding biological processes at the molecular level and have applications in fields like biochemistry and medical diagnostics (Kirilyuk et al., 2003).
Stereoisomerization Studies
Research on stereoisomerization, like that of CITCO (a compound closely related to the specified chemical), provides insight into the stability and reactivity of such compounds. This is particularly important in pharmaceutical research, where the stability and isomeric purity of compounds can significantly impact their therapeutic efficacy and safety (Diethelm-Varela et al., 2020).
Herbicidal Potential
Certain derivatives of imidazo[2,1-b]thiazoles have been tested as potential herbicides. These studies contribute to the development of new agricultural chemicals, with specific applications in weed control and crop protection (Andreani et al., 1991).
Properties
IUPAC Name |
(NE)-N-[[6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS2/c14-13(15,16)8-2-1-3-9(6-8)22-11-10(7-17-20)19-4-5-21-12(19)18-11/h1-7,20H/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTXARPSTYPXJO-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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